Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC16231693
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate -](/images/structure/VC16231693.png)
Specification
Molecular Formula | C12H19N3O2S |
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Molecular Weight | 269.37 g/mol |
IUPAC Name | tert-butyl 2-amino-7-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C12H19N3O2S/c1-7-5-15(11(16)17-12(2,3)4)6-8-9(7)14-10(13)18-8/h7H,5-6H2,1-4H3,(H2,13,14) |
Standard InChI Key | UICYZLRFIMZXHG-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CC2=C1N=C(S2)N)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic thiazolo[5,4-c]pyridine core, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a partially hydrogenated pyridine ring. Key substituents include:
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A tert-butyl carbamate group at position 5, which serves as a protective moiety for amines in synthetic workflows .
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An amino group (-NH) at position 2, enhancing reactivity for further derivatization .
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A methyl group at position 7, introducing steric and electronic modulation to the scaffold .
The stereochemistry and conformational flexibility of the dihydro-pyridine ring (6,7-dihydro) contribute to its three-dimensional shape, influencing binding interactions in biological systems .
Table 1: Comparative Analysis of Thiazolo[5,4-c]Pyridine Derivatives
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows strategies analogous to those for related thiazolo[5,4-c]pyridine derivatives. A plausible route involves:
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Aminothiazole Formation: Reaction of a substituted pyridine precursor with thiourea or potassium thiocyanate to construct the thiazole ring .
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Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (BocO) under basic conditions .
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Methylation: Alkylation at position 7 using methyl iodide or similar agents, guided by steric and electronic directing effects .
Table 2: Representative Synthetic Steps from Analogous Compounds
Step | Reaction Type | Reagents/Conditions | Yield | Source |
---|---|---|---|---|
1 | Cyclization | KSCN, HCl, reflux | 75% | |
2 | Boc Protection | BocO, DMAP, DCM | 90% | |
3 | Suzuki Coupling* | Pd(dppf)Cl, aryl boronic ester | 70% | |
4 | Reductive Amination | NaBH, MeOH | 80% |
*Hypothesized for introducing methyl or other substituents.
Optimization Challenges
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Regioselectivity: Ensuring methylation occurs exclusively at position 7 requires careful control of reaction conditions .
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Boc Stability: Acidic or high-temperature conditions may prematurely cleave the Boc group, necessitating mild purification methods .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the Boc group; sparingly soluble in aqueous buffers but soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert storage conditions (-20°C), but susceptible to hydrolysis in acidic or basic media .
Spectroscopic Characterization
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NMR: -NMR would show signals for the tert-butyl group (δ ~1.4 ppm), methyl group (δ ~1.2 ppm), and NH protons (δ ~5.5 ppm) .
Future Directions
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SAR Studies: Systematic modification of the methyl and amino groups to optimize bioavailability and target affinity.
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Crystallography: X-ray analysis to elucidate conformational preferences and guide computational modeling.
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